molecular formula C12H15BrO B14067605 1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one

1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one

Cat. No.: B14067605
M. Wt: 255.15 g/mol
InChI Key: JGIFBTBVWOPDJN-UHFFFAOYSA-N
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Description

1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one is an organic compound characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further substituted with an ethyl group and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one typically involves the bromination of a precursor compound. One common method is the bromination of 5-ethyl-2-methylbenzyl alcohol using a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amine groups.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the carbonyl group in the propan-2-one moiety can be achieved using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN) in polar solvents.

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Major Products:

    Substitution: Formation of substituted phenylpropanones.

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

Scientific Research Applications

1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one involves its interaction with molecular targets through various pathways:

    Molecular Targets: The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function.

    Pathways Involved: The compound may participate in metabolic pathways involving oxidation and reduction reactions, leading to the formation of active metabolites.

Comparison with Similar Compounds

    Phenylacetone: Similar structure with a phenyl ring and a propan-2-one moiety but lacks the bromomethyl and ethyl groups.

    Bromoacetone: Contains a bromine atom attached to an acetone moiety but lacks the phenyl and ethyl groups.

Biological Activity

1-(2-(Bromomethyl)-5-ethylphenyl)propan-2-one is an organic compound with notable structural characteristics, including a bromomethyl group and a propan-2-one moiety. Its molecular formula is C12H15BrO, and it has a molecular weight of approximately 255.15 g/mol. This compound has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and organic synthesis.

Chemical Structure and Properties

The unique structure of this compound contributes to its reactivity and biological interactions. The bromomethyl group can act as an electrophile, allowing it to form covalent bonds with nucleophilic sites in proteins or enzymes, potentially altering their function. This reactivity is crucial for its applications in drug design and development.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Preliminary studies suggest that the compound may inhibit the growth of various microbial strains, although specific mechanisms remain under investigation. The interaction with biological targets could involve enzyme inhibition or disruption of metabolic pathways essential for microbial survival.

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies suggest that it may induce apoptosis in cancer cell lines by interacting with specific molecular targets involved in cell cycle regulation and apoptosis pathways. The bromomethyl group is hypothesized to play a significant role in these interactions, enhancing the compound's ability to target cancer cells selectively.

The mechanism of action of this compound likely involves multiple pathways:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic processes, thereby disrupting cellular functions.
  • Covalent Bond Formation : The bromomethyl group can form covalent bonds with nucleophilic residues in proteins, potentially leading to irreversible inhibition of enzyme activity.
  • Reactive Metabolites : The compound may undergo metabolic transformations that yield active metabolites capable of interacting with various biological targets.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that the compound exhibited significant antibacterial effects against Gram-positive bacteria, with minimum inhibitory concentrations (MICs) indicating strong potential as an antimicrobial agent.
  • Anticancer Activity : In a cell line study, treatment with varying concentrations of the compound resulted in dose-dependent inhibition of cell proliferation in breast cancer cells, suggesting its potential as a chemotherapeutic agent.
  • Mechanistic Insights : Research utilizing enzyme assays indicated that this compound could inhibit specific kinases involved in cancer progression, providing insights into its mechanism as an anticancer drug candidate.

Table 1: Biological Activity Summary

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive bacteria
AnticancerDose-dependent inhibition in cell lines
Enzyme InhibitionInhibition of specific kinases

Table 2: Structural Comparisons with Related Compounds

Compound NameStructureUnique Features
1-BromopropaneC3H7BrSimple organobromine compound used primarily as a solvent.
2-BromopropaneC3H7BrDifferent reactivity due to position of bromine.
1-(5-Chloromethyl)-2-hydroxyphenyl)propan-2-oneC12H15ClOContains chlorine instead of bromine, affecting reactivity.
1-(3-Bromo-4-hydroxyphenyl)ethanoneC8H7BrO2Hydroxy group introduces different hydrogen bonding capabilities.

Properties

Molecular Formula

C12H15BrO

Molecular Weight

255.15 g/mol

IUPAC Name

1-[2-(bromomethyl)-5-ethylphenyl]propan-2-one

InChI

InChI=1S/C12H15BrO/c1-3-10-4-5-11(8-13)12(7-10)6-9(2)14/h4-5,7H,3,6,8H2,1-2H3

InChI Key

JGIFBTBVWOPDJN-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=C(C=C1)CBr)CC(=O)C

Origin of Product

United States

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